molecular formula C14H15FN2O2S B2500063 N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 920204-78-0

N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2500063
CAS RN: 920204-78-0
M. Wt: 294.34
InChI Key: ZDJLHBIMMJOZMF-UHFFFAOYSA-N
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Description

The compound "N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide" is a derivative of benzo[d]thiazol-2-yl acetamide, which is a core structure for various biologically active compounds. Research has shown that derivatives of benzo[d]thiazol-2-yl acetamide exhibit a range of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibition properties . These activities are attributed to the structural features of the compounds, which allow for interactions with biological targets.

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are closely related to the compound , typically involves C-C coupling methodologies using palladium catalysis and aryl boronic acids or esters . The synthesis process is confirmed by various spectroscopic techniques such as FT-IR, LC-MS, and NMR, ensuring the correct structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their biological activity. For instance, the photophysical properties of these compounds are influenced by hydrogen bond-associated assemblies, which vary depending on the substituents attached to the benzothiazole moiety . These structural features are crucial for the interaction with biological targets, such as enzymes or receptors.

Chemical Reactions Analysis

While the specific chemical reactions of "N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide" are not detailed in the provided papers, related compounds have been shown to interact with biological targets through mechanisms such as enzyme inhibition. For example, derivatives have been found to inhibit the urease enzyme more effectively than standard inhibitors, with molecular docking studies suggesting that hydrogen bonding is essential for this inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2-yl acetamide derivatives are influenced by their molecular structure. The presence of substituents like fluorine or methoxy groups can affect properties such as solubility, crystallinity, and photophysical behavior. These properties are important for the compounds' biological activities and their potential as therapeutic agents. For example, the photophysical properties of these compounds are studied to understand their behavior in different environments, which is relevant for their application in medical imaging or as pharmaceuticals .

Scientific Research Applications

  • Photochemical and Thermochemical Applications : A study by (Mary et al., 2020) investigated similar compounds for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). Their research revealed good light harvesting efficiency and free energy of electron injection, making these compounds suitable for photovoltaic applications.

  • Antimicrobial Activity : Compounds structurally related to N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide have been evaluated for antimicrobial properties. For instance, (Anuse et al., 2019) synthesized derivatives and assessed their efficacy against various microbial strains, including Methicillin-resistant Staphylococcus aureus.

  • Anticancer Applications : The synthesis and study of similar compounds for anticancer activity was conducted by (Evren et al., 2019). They focused on compounds targeting human lung adenocarcinoma cells, finding some derivatives with high selectivity and apoptosis-inducing properties.

  • Anti-Inflammatory and Anticonvulsant Activities : Research on derivatives of N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide showed potential anti-inflammatory and anticonvulsant effects. A study by (Sunder & Maleraju, 2013) synthesized variants that exhibited significant anti-inflammatory activity.

  • Urease Inhibition : In a study by (Gull et al., 2016), acetamide derivatives were synthesized and found to have significant activity for urease inhibition, which is relevant in the treatment of certain medical conditions.

  • Photophysical Properties : The photophysical properties of related acetamide crystals were explored by (Balijapalli et al., 2017), revealing insights into hydrogen bonding and molecular interactions that are important for understanding their behavior in various applications.

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-9(18)17(8-11-3-2-6-19-11)14-16-12-5-4-10(15)7-13(12)20-14/h4-5,7,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJLHBIMMJOZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCO1)C2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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